N-Desmethyl Loperamide-d3

Overview

Description

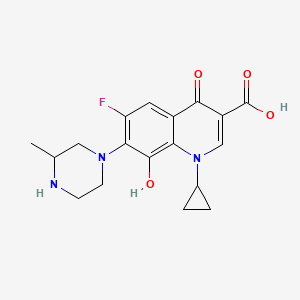

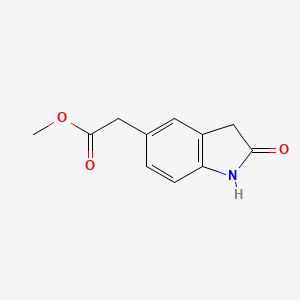

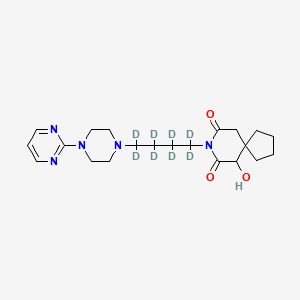

N-Desmethyl Loperamide-d3 is a deuterated analogue of N-Desmethyl Loperamide, which is a metabolite of Loperamide . It is used as a reference material for pharmaceutical toxicology .

Synthesis Analysis

This compound can be extracted from blood using a simple three-step method . The extraction involves the use of UCT’s Clean Screen® XCEL I column, which provides the same level of sample clean-up as traditional SPE while eliminating timely conditioning and wash steps .Molecular Structure Analysis

The molecular formula of this compound is C28H28D3ClN2O2 . The chemical name is 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-(methyl-d3)-2,2-diphenylbutanamide .Chemical Reactions Analysis

This compound is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This restricts its passage through the blood-brain barrier .Physical and Chemical Properties Analysis

This compound is an off-white to pale yellow solid . It is soluble in DMSO, Ethyl Acetate, and Methanol . The molecular weight is 466.03 .Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Loperamide, from which N-Desmethyl Loperamide-d3 is derived, is a potent antidiarrheal medication that demonstrates high efficacy in controlling acute and chronic diarrhea without the opiate side effects typical of other similar medications. This property makes it a subject of interest for researchers studying its mechanism of action and potential applications beyond standard therapeutic use (Heel, Brogden, Speight, & Avery, 2012). Loperamide's ability to reduce gastrointestinal motility through its action on opiate receptors in the gut, without affecting the central nervous system at therapeutic doses, provides a unique research avenue for the development of similar compounds with possibly improved efficacy or reduced side effects.

Pharmacodynamic and Pharmacokinetic Studies

Loperamide's pharmacodynamic profile, demonstrating a dose-related reduction in the activity of longitudinal and circular muscles in the ileum, offers a valuable model for studying drug interactions with gastrointestinal motility. Its pharmacokinetic characteristics, including peak plasma levels and the role of biliary elimination, offer insights into the metabolism and excretion of similar compounds (Heel et al., 2012).

Research on Cardiac Safety

The study on the risk of cardiac lesions with chronic and acute use of Loperamide, including this compound, highlights the importance of monitoring potential cardiotoxic effects of antidiarrheal drugs. This research is critical for understanding the safety profile of such medications and guiding the development of new drugs with minimized cardiac risks (Lammoglia et al., 2022).

Comparative Studies and New Applications

Comparative studies, such as those examining Racecadotril versus Loperamide, provide a framework for evaluating the efficacy and safety of antidiarrheal medications. These studies contribute to a broader understanding of the therapeutic landscape and may inform the development of new treatments for diarrhea and related gastrointestinal disorders (Huighebaert, Awouters, & Tytgat, 2003).

Mechanism of Action

Target of Action

N-Desmethyl Loperamide-d3 is the deuterium labeled version of N-Desmethyl Loperamide . It is structurally similar to opiate receptor agonists . The primary targets of this compound are the opioid receptors in the gut, which play a crucial role in controlling diarrhea .

Mode of Action

this compound, like its parent compound Loperamide, works by interacting with its opioid receptor targets. This interaction results in a decrease in the speed at which the contents of the gut are pushed through the intestines, allowing more time for water and electrolytes to be absorbed back into the body. This results in firmer stools that are passed less frequently .

Biochemical Pathways

The primary metabolic pathway of Loperamide is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide, including N-Desmethyl Loperamide, are pharmacologically inactive .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Loperamide. Loperamide is extensively metabolized, and its primary metabolic pathway is oxidative N-demethylation . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gut motility. By acting on the opioid receptors in the gut, it slows down the movement of the intestinal contents, leading to increased water absorption and the formation of firmer stools .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-Desmethyl Loperamide-d3 interacts with various biomolecules, primarily as a tracer for quantitation during drug development . It is incorporated into drug molecules, potentially affecting their pharmacokinetic and metabolic profiles .

Cellular Effects

This compound’s effects on cells are primarily observed in its role as a tracer in drug development . It does not appear to directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a deuterium-labeled tracer . It does not exert direct effects at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

As a deuterium-labeled compound, it is likely stable and does not degrade significantly over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models . As a tracer, it is typically used in controlled quantities that do not produce observable effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of Loperamide, its parent compound . It interacts with the enzymes and cofactors involved in these pathways .

Transport and Distribution

As a deuterium-labeled compound, it is likely to follow the same transport and distribution patterns as its parent compound, Loperamide .

Subcellular Localization

As a deuterium-labeled compound, it is likely to be found wherever its parent compound, Loperamide, is localized within the cell .

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N-(trideuteriomethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPTLXEYOVARP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675812 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189488-17-2 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)